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molecular formula C15H14O5S B8389751 [p-(p-Methylsulfonylphenoxy)phenyl]acetic Acid

[p-(p-Methylsulfonylphenoxy)phenyl]acetic Acid

Cat. No. B8389751
M. Wt: 306.3 g/mol
InChI Key: MYNMQPLOQSVWTN-UHFFFAOYSA-N
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Patent
US04125729

Procedure details

A mixture of 30.4 g of p-hydroxyphenylacetic acid, 38.12 g of p-chlorophenyl methylsulfone, 55.2 g of potassium carbonate and 250 ml of N,N-dimethylacetamide is heated under Argon overnight at 150°-155° C with vigorous stirring. The mixture is cooled, diluted with 500 ml of H2O, and extracted with two 200 ml portions of benzene. Acidification of the aqueous layer affords an amber oil which solidifies to a white solid, mp 122.5°-125° C. Recrystallization from chloroform affords the product as white needles, mp 127.5°-129.5° C.
Quantity
30.4 g
Type
reactant
Reaction Step One
Name
p-chlorophenyl methylsulfone
Quantity
38.12 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=1.ClC1C=CC([CH2:19][S:20]([CH2:23][C:24]2[CH:29]=CC(Cl)=CC=2)(=[O:22])=[O:21])=CC=1.[C:31](=O)([O-])[O-].[K+].[K+].CN(C)[C:39](=[O:41])[CH3:40]>O>[CH3:19][S:20]([C:23]1[CH:24]=[CH:29][C:39]([O:41][C:2]2[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[CH:4][CH:3]=2)=[CH:40][CH:31]=1)(=[O:21])=[O:22] |f:2.3.4|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)O
Name
p-chlorophenyl methylsulfone
Quantity
38.12 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CS(=O)(=O)CC1=CC=C(C=C1)Cl
Name
Quantity
55.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C(C)=O)C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated under Argon overnight at 150°-155° C with vigorous stirring
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with two 200 ml portions of benzene
CUSTOM
Type
CUSTOM
Details
Acidification of the aqueous layer affords an amber oil which
CUSTOM
Type
CUSTOM
Details
Recrystallization from chloroform

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(OC2=CC=C(C=C2)CC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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